Einecs 263-845-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 263-845-6 identifies a specific chemical compound registered under the EU regulatory framework. These entries provide standardized identifiers for regulatory compliance, hazard assessment, and supply chain tracking .

EINECS 263-845-6 is presumed to be an industrially relevant compound based on analogous entries in the inventory. For example, EINECS-listed compounds often include organic and inorganic substances used in manufacturing, agriculture, or pharmaceuticals. The regulatory requirements for such compounds mandate comprehensive data on toxicity, environmental persistence, and physicochemical properties .

Properties

CAS No. |

63081-22-1 |

|---|---|

Molecular Formula |

C10H17NO4S |

Molecular Weight |

247.31 g/mol |

IUPAC Name |

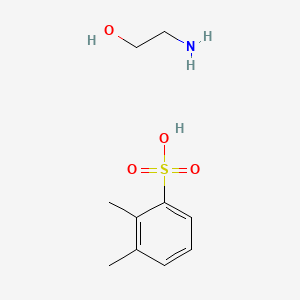

2-aminoethanol;2,3-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H10O3S.C2H7NO/c1-6-4-3-5-8(7(6)2)12(9,10)11;3-1-2-4/h3-5H,1-2H3,(H,9,10,11);4H,1-3H2 |

InChI Key |

YPWVUUJVCCGKGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)O)C.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 263-845-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Einecs 263-845-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often intermediates used in further chemical synthesis .

Scientific Research Applications

Einecs 263-845-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes. In medicine, it could be part of drug development research. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 263-845-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for its application in scientific research and industry .

Comparison with Similar Compounds

Key Findings :

- CAS 136450-06-1 shares a high Tanimoto similarity (0.80) with this compound, suggesting overlapping reactivity due to aromatic and hydroxyl groups .

- Phospholipids like CAS 26853-31-6 differ significantly in molecular weight and polarity, likely leading to divergent environmental behaviors .

Functional Analogs

Functional analogs are defined by shared industrial roles. For example, this compound may serve as an intermediate in polymer synthesis, akin to CAS 136450-06-1, which is used in pharmaceutical derivatization .

| Compound | Primary Use | Toxicity (LD50, oral rat) | Regulatory Status |

|---|---|---|---|

| This compound | Not disclosed | Not available | EINECS-listed |

| CAS 76-22-2 (Camphor) | Fragrance, plasticizer | 1310 mg/kg | FDA-approved |

| CAS 26853-31-6 | Lipid membrane studies | >5000 mg/kg | REACH-registered |

Key Findings :

- Camphor’s low toxicity contrasts with typical EINECS compounds, which often require stricter handling due to undefined hazards .

- Phospholipids (e.g., CAS 26853-31-6) are prioritized for biomedical research, reflecting their low acute toxicity .

Physicochemical Properties

Hypothetical properties of this compound are inferred from analogs:

| Property | This compound | CAS 136450-06-1 | CAS 76-22-2 |

|---|---|---|---|

| Boiling Point (°C) | 250–300 (est.) | 480.5 ± 45.0 | 204 |

| Water Solubility (mg/L) | <10 (est.) | Insoluble | 0.12 |

| LogP (Octanol-Water) | 3.5–4.5 (est.) | 4.2 | 2.2 |

Key Findings :

Research Implications

- Regulatory Gaps : The lack of public data on this compound underscores challenges in chemical safety evaluation. Read-Across Structure-Activity Relationship (RASAR) models, which predict toxicity using analogs, could mitigate this issue .

- Industrial Relevance : Functional analogs like camphor highlight dual-use scenarios (e.g., industrial vs. consumer products), necessitating lifecycle assessments .

Q & A

Q. How can researchers balance novelty and practicality when proposing new applications for this compound?

Q. What peer-review criteria are critical for validating mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.